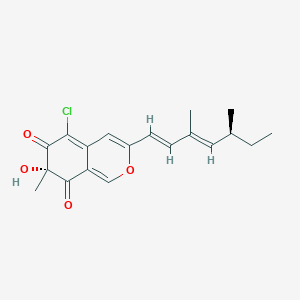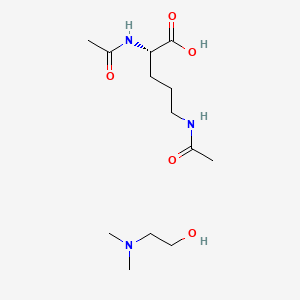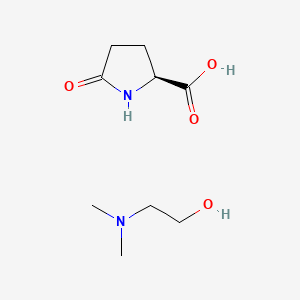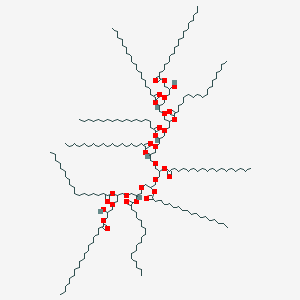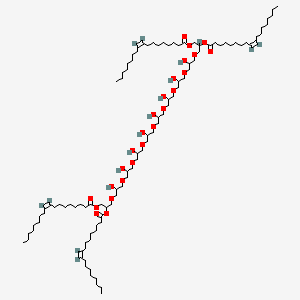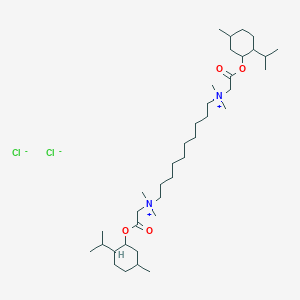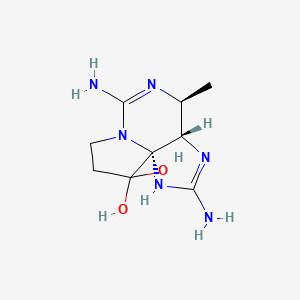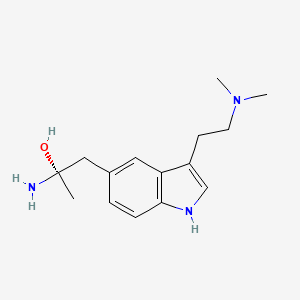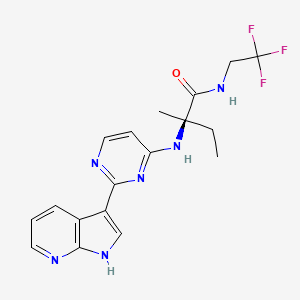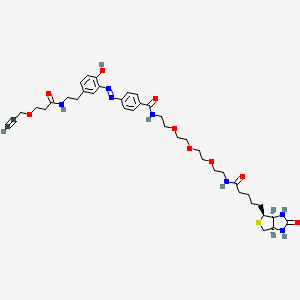
Diazo Biotin-PEG3-Alkyne
Vue d'ensemble
Description
Diazo Biotin-PEG3-Alkyne is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Diazo Biotin-PEG3-Alkyne is an alkyne-activated, sodium dithionite (Na 2 S 2 O 4) cleavable biotin probe that allows for efficient release of the captured biomolecules from streptavidin . This reagent contains a biotin moiety linked to an azide group through a spacer arm containing a diazo group that can be cleaved with 50 mM sodium dithionite solution .Molecular Structure Analysis
The molecular formula of Diazo Biotin-PEG3-Alkyne is C39H53N7O9S . It has a molecular weight of 795.95 .Chemical Reactions Analysis
Diazo Biotin-PEG3-Alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Diazo Biotin-PEG3-Alkyne has a molecular weight of 795.94 and a molecular formula of C39H53N7O9S . It is a solid substance .Applications De Recherche Scientifique
“Diazo Biotin-PEG3-Alkyne” is a compound used in bioconjugation, the process of attaching two biomolecules together. It is particularly useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry . The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media .
One of the key features of “Diazo Biotin-PEG3-Alkyne” is that it allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4) . This makes it a valuable tool in research fields where reversible biotinylation is required.
-
Bioconjugation
- “Diazo Biotin-PEG3-Alkyne” is used in bioconjugation, the process of chemically linking two biomolecules together . This compound is particularly useful for introducing a biotin moiety to azide-containing biomolecules using Cu (I)-catalyzed Click Chemistry .
- The hydrophilic spacer arm of the compound provides better solubility to the labeled molecules in aqueous media .
-
Reversible Biotinylation
-
PROTAC Linker
-
Click Chemistry Reagent
-
Biomolecule Labeling
- “Diazo Biotin-PEG3-Alkyne” can be used for labeling azide-containing biomolecules . This compound contains a biotin moiety linked to an alkyne group through a spacer arm containing a diazo group that can be cleaved with 50 mM sodium dithionite solution . This property makes it a valuable tool in research fields where biomolecule labeling is required .
-
Synthesis of PROTACs
Orientations Futures
While specific future directions for Diazo Biotin-PEG3-Alkyne are not mentioned in the sources, the use of diazo compounds in chemical biology is a rapidly developing area . Given their unique and diverse reactivity modes, diazo compounds have found implementation in multicomponent reactions, and are being studied for the generation of complex organic molecules .
Propriétés
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUZFZDETVBCLH-OHTDSXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazo Biotin-PEG3-Alkyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



